molecular formula C24H35N3O8 B12374964 SCO-PEG3-Maleimide

SCO-PEG3-Maleimide

Cat. No.: B12374964
M. Wt: 493.5 g/mol
InChI Key: OMJLWTJLSDMFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SCO-PEG3-Maleimide is a cleavable antibody-drug conjugate linker containing three polyethylene glycol units. This compound is used as a copper-free click chemical reagent for catalyst-free click reactions. The maleimide group in this compound degrades in aqueous media and has been utilized in drug delivery studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SCO-PEG3-Maleimide involves the coupling of maleimide with polyethylene glycol units. The maleimide group is typically introduced through a reaction with a thiol group, forming a stable thioether bond. This reaction is often carried out in a neutral aqueous solution to achieve high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the purity and stability of the final product. The compound is usually stored at low temperatures to prevent degradation .

Chemical Reactions Analysis

Mechanism of Action

SCO-PEG3-Maleimide exerts its effects through the formation of stable linkages with biomolecules. The maleimide group reacts with thiol groups in proteins, forming thioether bonds. This reaction is crucial for the stability and functionality of antibody-drug conjugates. The polyethylene glycol units enhance the solubility and stability of the compound, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SCO-PEG3-Maleimide is unique due to its cleavable nature and the presence of three polyethylene glycol units, which enhance its solubility and stability. Its ability to undergo copper-free click reactions makes it highly valuable in drug delivery and bioconjugation studies .

Biological Activity

SCO-PEG3-Maleimide is a cleavable linker utilized primarily in antibody-drug conjugates (ADCs) and other bioconjugation applications. Its biological activity is characterized by its ability to facilitate stable conjugation between proteins and other biomolecules, enhancing the efficacy of therapeutic agents. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound features a polyethylene glycol (PEG) spacer that enhances solubility and reduces aggregation of labeled proteins. The maleimide group enables specific reactions with thiol-containing molecules, forming stable thioether bonds.

Property Details
Molecular Formula C26H41N3O8
Molecular Weight 523.62 g/mol
Purity >90% (H NMR)
Solubility DCM, DMF, DMSO, Chloroform
Storage Conditions -20°C, desiccate

This compound operates through a reaction with reduced thiols (–SH) at physiological pH (6.5 to 7.5). This reaction forms a stable thioether bond, which is crucial for creating robust conjugates in therapeutic applications. The presence of the PEG spacer arm not only enhances water solubility but also provides flexibility that minimizes steric hindrance during ligation with complementary molecules.

Protein Conjugation

The primary application of this compound is in the conjugation of proteins and peptides. It has been shown to effectively link antibodies to drug payloads or imaging agents, facilitating targeted delivery systems that improve therapeutic outcomes.

  • Antibody-Drug Conjugation : The maleimide group allows for site-specific attachment to cysteine residues on antibodies, resulting in ADCs that can deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity.
  • Surface Modification : this compound can modify surfaces of biomaterials, enhancing biocompatibility and functionality for various biomedical applications.

Case Studies

  • Breast Cancer Treatment : In a study involving MDA-MB-231 breast cancer cells, the use of this compound in ADC formulations demonstrated increased cell uptake and cytotoxicity compared to non-conjugated drugs. The study highlighted the importance of the PEG linker in improving solubility and reducing aggregation, which are critical factors for effective drug delivery .
  • Therapeutic Efficacy : Another case study reported that ADCs utilizing this compound showed enhanced therapeutic efficacy in preclinical models due to improved targeting and reduced off-target effects .

Research Findings

Recent research emphasizes the versatility of this compound in various bioconjugation strategies:

  • A report demonstrated that this compound could be used as a copper-free click reagent for efficient labeling of proteins without the need for additional catalysts .
  • Investigations into its stability revealed that the linker maintains its integrity under physiological conditions, allowing for controlled release of drug payloads upon cellular uptake .

Properties

Molecular Formula

C24H35N3O8

Molecular Weight

493.5 g/mol

IUPAC Name

cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C24H35N3O8/c28-21(10-13-27-22(29)8-9-23(27)30)25-11-14-32-16-18-34-19-17-33-15-12-26-24(31)35-20-6-4-2-1-3-5-7-20/h8-9,20H,1-4,6,10-19H2,(H,25,28)(H,26,31)

InChI Key

OMJLWTJLSDMFKY-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

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